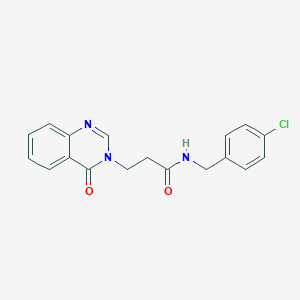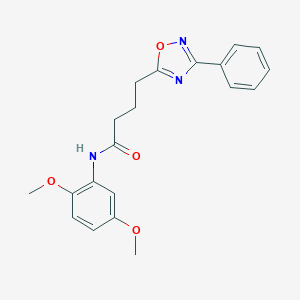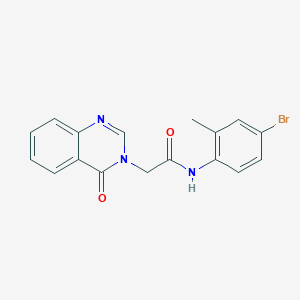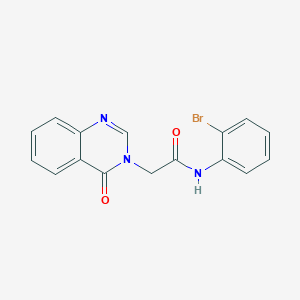
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AG-1478, is a synthetic compound that belongs to the class of quinazoline-based tyrosine kinase inhibitors (TKIs). AG-1478 has been widely used in scientific research to study the mechanism of action of various tyrosine kinases and their role in cellular signaling pathways.
作用機序
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cellular proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and metastasis.
実験室実験の利点と制限
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of this enzyme in cellular signaling pathways. However, it is important to note that N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may have off-target effects on other tyrosine kinases, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and other quinazoline-based TKIs. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase, which could have greater therapeutic potential for the treatment of cancer. Another area of interest is the study of the role of EGFR in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, the use of N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and other TKIs in combination with other drugs or therapies could be explored as a potential strategy to improve treatment outcomes for cancer and other diseases.
合成法
The synthesis of N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the condensation of 4-chlorobenzylamine with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the final product, N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
科学的研究の応用
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively used in scientific research to study the role of various tyrosine kinases in cellular signaling pathways. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and differentiation. N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been used to study the role of EGFR in cancer cell proliferation and metastasis.
特性
製品名 |
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
分子式 |
C18H16ClN3O2 |
分子量 |
341.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-7-5-13(6-8-14)11-20-17(23)9-10-22-12-21-16-4-2-1-3-15(16)18(22)24/h1-8,12H,9-11H2,(H,20,23) |
InChIキー |
RITXEYILDRCMDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)
![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)



![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)